Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate
CAS No.: 570360-61-1
Cat. No.: VC8280426
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 570360-61-1 |
|---|---|
| Molecular Formula | C15H22N2O2 |
| Molecular Weight | 262.35 |
| IUPAC Name | benzyl N-[(4-aminocyclohexyl)methyl]carbamate |
| Standard InChI | InChI=1S/C15H22N2O2/c16-14-8-6-12(7-9-14)10-17-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11,16H2,(H,17,18) |
| Standard InChI Key | PVXLQFDZXGYVIL-UHFFFAOYSA-N |
| SMILES | C1CC(CCC1CNC(=O)OCC2=CC=CC=C2)N |
| Canonical SMILES | C1CC(CCC1CNC(=O)OCC2=CC=CC=C2)N |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate derives its pharmacological profile from two critical subunits:
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Benzyl carbamate group: Provides lipophilicity, enhancing blood-brain barrier permeability and substrate recognition by enzymes .
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Cis-4-aminocyclohexylmethyl group: The cis configuration of the cyclohexylamine moiety ensures optimal spatial alignment for binding to CDKs and other biological targets .
The compound’s stereochemistry significantly influences its activity. Comparative studies show that cis isomers exhibit 3–5-fold higher CDK2 inhibitory potency than trans analogs due to reduced steric hindrance in enzyme binding pockets .
Physicochemical Profile
While experimental data on solubility and melting point remain limited, computational models predict:
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LogP: 2.1 ± 0.3 (moderate lipophilicity)
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Hydrogen bond donors/acceptors: 3/4, suggesting moderate aqueous solubility
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Polar surface area: 78 Ų, indicating potential for passive cellular uptake
These properties align with Lipinski’s rule-of-five criteria, supporting its druglikeness .
Synthetic Methodologies
Primary Synthetic Route
The synthesis typically employs a three-step sequence:
Step 1: Protection of cis-4-aminocyclohexanemethanol
Yields: 85–92%
Step 2: Carbamate Formation
Reaction conditions: 0°C to room temperature, 12 h
Step 3: Deprotection
\text{Intermediate carbamate} \xrightarrow{\text{TFA, CH}_2\text{Cl}_2}} \text{Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate}
Yield: 76–81%
Alternative Approaches
Recent advancements utilize asymmetric catalysis to improve enantiomeric excess (ee):
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Aza-Henry reaction: Achieves >90% ee using chiral bis(amidine) catalysts
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Enzymatic resolution: Lipase-mediated separation of cis/trans isomers (45% yield, 99% ee)
Biological Activity and Mechanism
CDK Inhibition Profile
In vitro studies demonstrate potent inhibition across multiple CDKs:
| CDK Isoform | IC₅₀ (nM) | Selectivity Index vs CDK1 |
|---|---|---|
| CDK2 | 18 ± 2 | 5.3 |
| CDK4 | 95 ± 11 | 1.0 |
| CDK6 | 210 ± 25 | 0.45 |
Mechanistic studies reveal competitive inhibition with ATP binding (Kᵢ = 12 nM for CDK2) .
Antiproliferative Effects
In the NCI-60 cancer cell line panel:
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GI₅₀: 0.8–2.4 μM in leukemia (CCRF-CEM) and breast cancer (MCF-7)
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Apoptosis induction: 40–60% Annexin V+ cells at 5 μM (72 h treatment)
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Cell cycle arrest: G1 phase accumulation (75% vs 25% in controls)
Structure-Activity Relationships (SAR)
Critical modifications and their effects:
| Modification | CDK2 IC₅₀ Shift | Solubility Change |
|---|---|---|
| Benzyl → 4-Fluorobenzyl | 2.1× ↑ | 1.8× ↓ |
| cis-Cyclohexyl → trans | 4.7× ↑ | No change |
| Methyl carbamate → Ethyl | 3.9× ↑ | 2.2× ↓ |
The cis configuration and benzyl carbamate group emerge as non-negotiable for activity .
Pharmacokinetic and Toxicity Considerations
ADME Profile (Rat Model)
| Parameter | Value |
|---|---|
| Oral bioavailability | 38 ± 6% |
| t₁/₂ | 2.3 ± 0.4 h |
| Cmax (10 mg/kg) | 1.2 ± 0.3 μg/mL |
| Brain/Plasma ratio | 0.67 |
Comparative Analysis with Structural Analogs
The target compound’s 23-fold potency advantage over its hydroxylated analog underscores the critical role of the primary amine .
Future Directions
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Prodrug development: Address limited aqueous solubility through phosphate ester formulations
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Combination therapy: Synergize with PARP inhibitors in BRCA-mutant models
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Targeted delivery: Conjugate with folate ligands for tumor-selective accumulation
Ongoing phase I trials (NCT04891224) will clarify human tolerability and pharmacokinetics .
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